Cas no 23500-15-4 ((2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid)

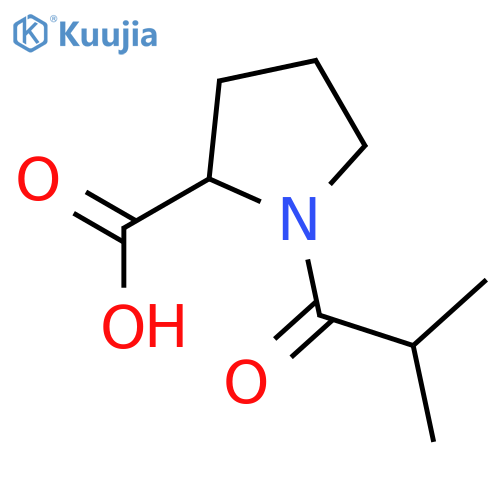

23500-15-4 structure

商品名:(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Imp. E (EP): (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid

- (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid

- 1-Isobutyryl-L-proline

- isobutyrylproline

- 27JC6R80S1

- N-isobutyrylproline

- Q27254207

- (S)-1-Isobutyrylpyrrolidine-2-carboxylic acid

- (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid; Captopril Imp. E (EP); Captopril Impurity E

- Captopril impurity E [EP]

- AKOS015837583

- 23500-15-4

- AKOS010372311

- SCHEMBL3045658

- (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid

- N-dimethylacetyl (l)-proline

- WKQUFVTUGGLNNO-ZETCQYMHSA-N

- CAPTOPRIL IMPURITY E [EP IMPURITY]

- MFCD12795270

- Captopril specified impurity E [EP]

- Captopril EP Impurity E

- UNII-27JC6R80S1

- Proline, 1-isobutyryl-, L

- HY-137772

- DTXSID10178067

- L-Proline, 1-(2-methyl-1-oxopropyl)-

- F21102

- CS-0141869

- 1-Isobutyrylproline, (-)-

- Captopril Impurity E

- DTXCID40100558

- Captopril specified impurity E

- CAPTOPRIL IMPURITY E (EP IMPURITY)

- DA-62048

-

- インチ: InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1

- InChIKey: WKQUFVTUGGLNNO-ZETCQYMHSA-N

- ほほえんだ: CC(C)C(=O)N1CCC[C@H]1C(=O)O

計算された属性

- せいみつぶんしりょう: 185.10525

- どういたいしつりょう: 185.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

- 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 122.6-123.7 ºC

- ふってん: 369.6±35.0 °C at 760 mmHg

- フラッシュポイント: 177.3±25.9 °C

- ようかいど: 微溶性(11 g/l)(25ºC)、

- PSA: 57.61

- じょうきあつ: 0.0±1.8 mmHg at 25°C

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2839-1G |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

23500-15-4 | 97% | 1g |

¥ 990.00 | 2023-03-07 | |

| eNovation Chemicals LLC | Y1231118-10G |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

23500-15-4 | 97% | 10g |

$865 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2839-50G |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

23500-15-4 | 97% | 50g |

¥ 28,868.00 | 2023-03-07 | |

| eNovation Chemicals LLC | Y1231118-10g |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

23500-15-4 | 97% | 10g |

$865 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2839-500mg |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

23500-15-4 | 97% | 500mg |

¥561.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2839-1g |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

23500-15-4 | 97% | 1g |

¥858.0 | 2024-04-22 | |

| abcr | AB596073-1g |

(2S)-1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid; . |

23500-15-4 | 1g |

€281.30 | 2024-07-19 | ||

| abcr | AB596073-5g |

(2S)-1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid; . |

23500-15-4 | 5g |

€786.00 | 2024-07-19 | ||

| A2B Chem LLC | AB23475-500mg |

L-Proline, 1-(2-methyl-1-oxopropyl)- |

23500-15-4 | 95% | 500mg |

$94.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2839-50g |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

23500-15-4 | 97% | 50g |

¥18480.0 | 2024-04-22 |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

23500-15-4 ((2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid) 関連製品

- 103833-72-3((2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid)

- 1074-79-9(1-acetylpyrrolidine-2-carboxylic acid)

- 23500-13-2(1-Butyrylproline)

- 68-95-1(N-Acetyl-L-proline)

- 58725-39-6(N-Dodecanoyl-L-proline)

- 2256-76-0(AC-Ile-ome)

- 86282-96-4(N-Tetradecanoyl-L-proline)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23500-15-4)(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):1830.0